
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- is an organic compound with the molecular formula C12H25N It is a derivative of cyclohexanamine, where the amine group is substituted with a tert-butyl group at the 4-position and two methyl groups on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- typically involves the alkylation of cyclohexanamine. One common method is the reaction of cyclohexanamine with tert-butyl chloride in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution to yield the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
化学反应分析
Types of Reactions
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl-.
Reduction: Secondary or primary amines.
Substitution: Various substituted cyclohexanamines depending on the substituent introduced.
科学研究应用
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclohexanamine, 4-(1,1-dimethylethyl)-: Lacks the N,N-dimethyl substitution.
Cyclohexanamine, N,N-dimethyl-: Lacks the tert-butyl group at the 4-position.
Cyclohexanamine, 4-(1,1-dimethylethyl)-N-ethyl-: Has an ethyl group instead of dimethyl groups on the nitrogen atom.
Uniqueness
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- is unique due to the combination of the tert-butyl group at the 4-position and the N,N-dimethyl substitution. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
22397-91-7 |
|---|---|
分子式 |
C12H25N |
分子量 |
183.33 g/mol |
IUPAC 名称 |
4-tert-butyl-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h10-11H,6-9H2,1-5H3 |
InChI 键 |
DTFQGYQYVSRQIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(CC1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


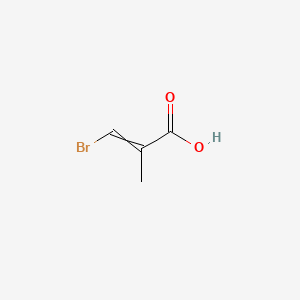
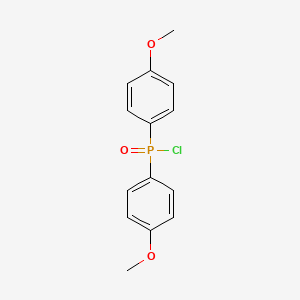
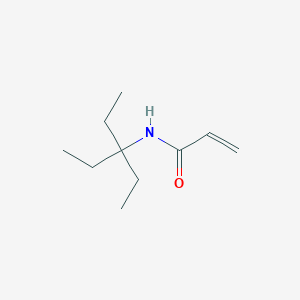


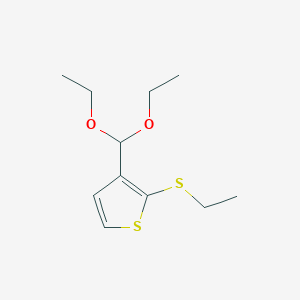
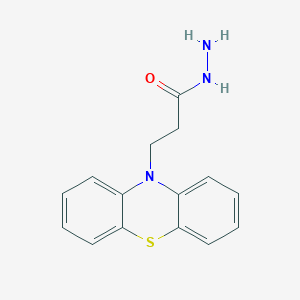
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

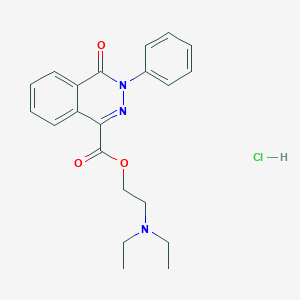
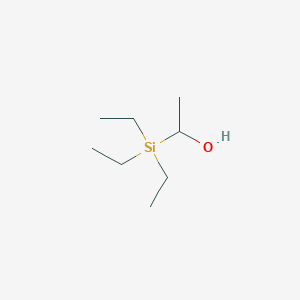

![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)

